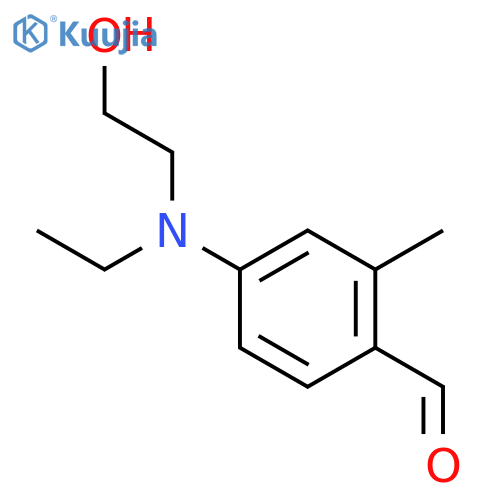

Cas no 21850-52-2 (4-ethyl(2-hydroxyethyl)amino-2-methylbenzaldehyde)

4-ethyl(2-hydroxyethyl)amino-2-methylbenzaldehyde 化学的及び物理的性質

名前と識別子

-

- 2-Methyl-N-ethyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde

- 4-(Ethyl(2-hydroxyethyl)amino)-o-tolualdehyde

- AC1L3H34

- AC1Q6Q01

- AG-E-59580

- CTK4E7783

- EINECS 244-618-0

- MolPort-002-344-418

- N-ETHYL-N-HYDROXYETHYL-4-AMINO-2-METHYL BENZALDEHYDE

- 4-[ethyl(2-hydroxyethyl)amino]-o-tolualdehyde

- 4-ethyl(2-hydroxyethyl)amino-2-methylbenzaldehyde

- QXOVGKFQCQCWIK-UHFFFAOYSA-N

- Z104496246

- A815698

- AKOS000120812

- 4-(ethyl(2-hydroxyethyl)amino)-2-methylbenzaldehyde

- Benzaldehyde, 4-[ethyl(2-hydroxyethyl)amino]-2-methyl-

- 21850-52-2

- 4-[ethyl(2-hydroxyethyl)amino]-2-methylbenzaldehyde

- o-Tolualdehyde, 4-[ethyl(2-hydroxyethyl)amino]-

- SCHEMBL2945669

- EN300-21412

- FT-0638156

- NS00026977

- DTXSID00176259

- M8QRD59GVD

- 4-[Ethyl-(2-hydroxyethyl)amino]-2-methylbenzaldehyde

- DB-045714

-

- MDL: MFCD02683510

- インチ: 1S/C12H17NO2/c1-3-13(6-7-14)12-5-4-11(9-15)10(2)8-12/h4-5,8-9,14H,3,6-7H2,1-2H3

- InChIKey: QXOVGKFQCQCWIK-UHFFFAOYSA-N

- ほほえんだ: CCN(CCO)C1=CC=C(C=O)C(=C1)C

計算された属性

- せいみつぶんしりょう: 207.12601

- どういたいしつりょう: 207.126

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 5

- 複雑さ: 196

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.6

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 40.5A^2

- 互変異性体の数: 何もない

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 1.115

- ゆうかいてん: 47-52 °C(lit.)

- ふってん: 382.2°Cat760mmHg

- フラッシュポイント: 184.9°C

- 屈折率: 1.592

- PSA: 40.54

- LogP: 1.62610

- ようかいせい: 未確定

4-ethyl(2-hydroxyethyl)amino-2-methylbenzaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-21412-0.5g |

4-[ethyl(2-hydroxyethyl)amino]-2-methylbenzaldehyde |

21850-52-2 | 95% | 0.5g |

$36.0 | 2023-09-16 | |

| Enamine | EN300-21412-2.5g |

4-[ethyl(2-hydroxyethyl)amino]-2-methylbenzaldehyde |

21850-52-2 | 95% | 2.5g |

$85.0 | 2023-09-16 | |

| Alichem | A019143548-10g |

2-Methyl-N-ethyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde |

21850-52-2 | 95% | 10g |

$164.80 | 2023-09-02 | |

| Enamine | EN300-21412-5.0g |

4-[ethyl(2-hydroxyethyl)amino]-2-methylbenzaldehyde |

21850-52-2 | 95% | 5.0g |

$158.0 | 2023-07-06 | |

| Enamine | EN300-21412-10g |

4-[ethyl(2-hydroxyethyl)amino]-2-methylbenzaldehyde |

21850-52-2 | 95% | 10g |

$281.0 | 2023-09-16 | |

| Enamine | EN300-21412-0.05g |

4-[ethyl(2-hydroxyethyl)amino]-2-methylbenzaldehyde |

21850-52-2 | 95% | 0.05g |

$21.0 | 2023-09-16 | |

| 1PlusChem | 1P007PJ3-1g |

2-Methyl-N-ethyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde |

21850-52-2 | 95% | 1g |

$111.00 | 2023-12-18 | |

| 1PlusChem | 1P007PJ3-10g |

2-Methyl-N-ethyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde |

21850-52-2 | 95% | 10g |

$398.00 | 2023-12-18 | |

| Aaron | AR007PRF-1g |

2-Methyl-N-ethyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde |

21850-52-2 | 95% | 1g |

$83.00 | 2025-02-17 | |

| Crysdot LLC | CD12095577-25g |

2-Methyl-N-ethyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde |

21850-52-2 | 95+% | 25g |

$392 | 2024-07-24 |

4-ethyl(2-hydroxyethyl)amino-2-methylbenzaldehyde 関連文献

-

Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526

-

Wei Chen Nanoscale, 2015,7, 6957-6990

-

Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057

-

Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949

-

Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225

-

Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902

-

Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514

-

Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384

-

Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354

-

Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970

4-ethyl(2-hydroxyethyl)amino-2-methylbenzaldehydeに関する追加情報

4-Ethyl(2-hydroxyethyl)amino-2-methylbenzaldehyde (CAS No. 21850-52-2): A Comprehensive Technical Overview

In the realm of specialty chemicals, 4-Ethyl(2-hydroxyethyl)amino-2-methylbenzaldehyde (CAS 21850-52-2) stands out as a versatile intermediate with applications spanning pharmaceuticals, dyes, and advanced material synthesis. This aromatic aldehyde derivative, characterized by its ethyl-hydroxyethylamino and methylbenzaldehyde functional groups, has garnered significant attention in research and industrial circles due to its unique reactivity and structural properties.

The compound's molecular architecture, featuring a benzaldehyde core substituted at the 2-position with a methyl group and at the 4-position with an ethyl(2-hydroxyethyl)amino moiety, enables diverse chemical transformations. Researchers frequently explore its role in Schiff base formation, a reaction pivotal to creating photochromic materials and biologically active compounds. Recent studies highlight its potential in designing UV-absorbing agents, aligning with the growing demand for light-stable formulations in cosmetics and coatings.

From a synthetic chemistry perspective, 4-Ethyl(2-hydroxyethyl)amino-2-methylbenzaldehyde serves as a key building block for heterocyclic compounds. Its aldehyde functionality participates in condensation reactions to form quinoline derivatives—structures prevalent in fluorescent markers and agrochemicals. The hydroxyethylamino side chain further enhances solubility in polar solvents, making it valuable for aqueous-phase reactions, a trending focus in green chemistry initiatives.

Industrial applications leverage this compound's chromophoric properties in developing high-performance dyes for textiles and plastics. Its ability to coordinate with metal ions has spurred investigations into metal-organic frameworks (MOFs), particularly for sensor technologies—a hot topic in environmental monitoring and wearable electronics. Analytical techniques like HPLC and LC-MS are commonly employed to characterize its purity, reflecting industry standards for fine chemical production.

Recent patent literature reveals innovative uses of CAS 21850-52-2 in photodynamic therapy precursors and organic semiconductors, addressing the surge in healthtech and flexible electronics markets. Stability studies under varying pH and temperature conditions confirm its robustness in formulation chemistry, answering frequent queries about compound shelf life and storage protocols from quality control specialists.

Environmental and safety assessments indicate that proper handling of 4-Ethyl(2-hydroxyethyl)amino-2-methylbenzaldehyde requires standard laboratory precautions. Its biodegradation pathways have become a subject of interest, coinciding with increased searches for eco-friendly chemical alternatives. Regulatory databases classify it as non-hazardous under normal use conditions, though material safety data sheets (MSDS) should always be consulted—a frequently searched document among procurement professionals.

The compound's spectral characteristics, including distinct UV-Vis absorption peaks around 300-400 nm, make it valuable for photocatalytic studies. This aligns with current research trends in solar energy conversion and artificial photosynthesis. Computational chemistry models predict its electron density distribution with high accuracy, aiding in the design of molecular electronics components—a rapidly growing sector.

In pharmaceutical contexts, derivatives of 4-Ethyl(2-hydroxyethyl)amino-2-methylbenzaldehyde show promise as enzyme inhibitors, particularly for targets involved in inflammatory pathways. This connects to popular health-related searches about targeted therapeutics. The hydrophilic-lipophilic balance (HLB) of its structure facilitates membrane permeability, a critical factor in drug delivery system development.

Market analysts note steady demand for CAS 21850-52-2 from specialty chemical manufacturers, with particular growth in the Asia-Pacific region. Quality specifications typically require ≥98% purity, verified by chromatographic methods—a common search term among analytical chemists. The compound's compatibility with microwave-assisted synthesis techniques has modernized production processes, reducing reaction times as emphasized in process intensification strategies.

Emerging applications in 3D printing resins and smart coatings demonstrate the adaptability of this chemical building block. Its thermal stability profiles (typically stable up to 200°C) make it suitable for high-temperature processes, addressing frequent technical inquiries about material performance under heat stress. Cross-disciplinary research continues to uncover novel uses, cementing 4-Ethyl(2-hydroxyethyl)amino-2-methylbenzaldehyde as a multifaceted tool in molecular design.

21850-52-2 (4-ethyl(2-hydroxyethyl)amino-2-methylbenzaldehyde) 関連製品

- 848070-24-6([4-(hydroxymethyl)piperidin-4-yl]methanol)

- 1807312-38-4(3-Fluoro-2-methyl-6-nitrocinnamic acid)

- 2171310-52-2((2R)-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentanecarbonylpiperidine-2-carboxylic acid)

- 1261787-23-8(3-(Chloromethyl)-2-(trifluoromethyl)naphthalene)

- 944775-76-2(1-(2H-1,3-benzodioxol-5-yl)methyl-4-(4-ethoxy-2,3-dimethylbenzenesulfonyl)piperazine)

- 1805544-11-9(6-(Difluoromethyl)-3-hydroxy-2-methoxy-4-methylpyridine)

- 1421442-81-0(N-{4-(2,6-dimethylpyrimidin-4-yl)sulfamoylphenyl}-2-(thiophene-3-amido)-1,3-oxazole-4-carboxamide)

- 126312-31-0(Desmethyl Metsulfuron-methyl)

- 2163138-25-6(2-(3-{(benzyloxy)carbonylamino}-5-(propan-2-yl)oxolan-3-yl)acetic acid)

- 2164999-73-7(4-(4-methyl-4H-1,2,4-triazol-3-yl)methyloxolan-3-ol)